

Discovery and development of Salcaprozic acid (SNAC).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Salcaprozic acid*

Cat. No.: *B065058*

[Get Quote](#)

An In-depth Technical Guide to the Discovery and Development of Salcaprozate Sodium (SNAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salcaprozate sodium (SNAC), also known as sodium N-(8-[2-hydroxybenzoyl]amino)caprylate, is a synthetic intestinal permeation enhancer that has garnered significant attention in the pharmaceutical industry for its ability to enable the oral delivery of macromolecules and poorly permeable small molecules.^{[1][2]} This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to SNAC. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal drug delivery technology.

SNAC was developed by Emisphere Technologies and is the most prominent example from their Eligen® technology platform, a library of over 1500 compounds designed to act as "carriers" to facilitate the gastrointestinal absorption of therapeutic agents.^{[1][3][4]} Initially investigated for the oral delivery of heparin and insulin, SNAC has been extensively studied and is a key component in the first orally available glucagon-like peptide-1 (GLP-1) receptor agonist, semaglutide (Rybelsus®).^{[1][5][6]} SNAC has achieved Generally Recognized as Safe (GRAS) status from the U.S. Food and Drug Administration (FDA).^{[1][2]}

Physicochemical Properties of Salcaproate Sodium (SNAC)

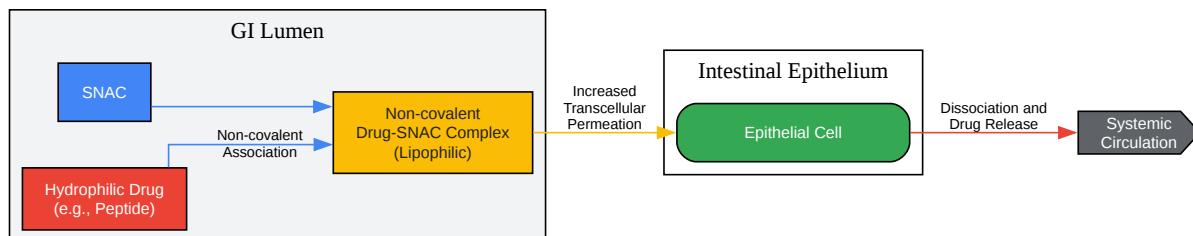
Property	Value	Source
Chemical Name	Sodium N-(8-[2-hydroxybenzoyl]amino)caprylate	[7]
Molecular Formula	C ₁₅ H ₂₀ NNaO ₄	[8] [9] [10]
Molecular Weight	301.31 g/mol	[8] [9] [10]
CAS Number	203787-91-1	[2] [8] [10]
Appearance	White solid	[11]
Solubility	Favorable in water	[8]

Discovery and Development Timeline

The development of SNAC has been a multi-decade journey, from its initial conception as part of a broad screening library to its successful incorporation into an approved oral peptide therapeutic.

- 1990s: Emisphere Technologies initiated the development of the Eligen® technology, a library of carrier molecules designed to improve the oral bioavailability of drugs.[\[1\]](#) SNAC was discovered during a screening of this library.[\[1\]](#)
- Late 1990s - Early 2000s: Initial preclinical and clinical studies focused on the oral delivery of heparin and insulin using SNAC.[\[1\]](#)
- 2007: Novo Nordisk and Emisphere Technologies began a collaboration to utilize the Eligen® technology for the oral delivery of Novo Nordisk's proprietary molecules.[\[3\]](#)
- 2014: A co-formulation of Vitamin B12 and SNAC (Eligen® B12) was approved as a medical food, solidifying the safety profile of SNAC.[\[1\]](#)[\[12\]](#)
- 2019: The FDA approved Rybelsus® (oral semaglutide), the first oral GLP-1 receptor agonist for the treatment of type 2 diabetes, which contains semaglutide co-formulated with SNAC.

[5][12][13] This marked a significant milestone in the oral delivery of peptide therapeutics.


- 2020: Novo Nordisk acquired Emisphere Technologies, gaining full ownership of the Eligen® SNAC technology platform.[3][4][14]

Mechanism of Action

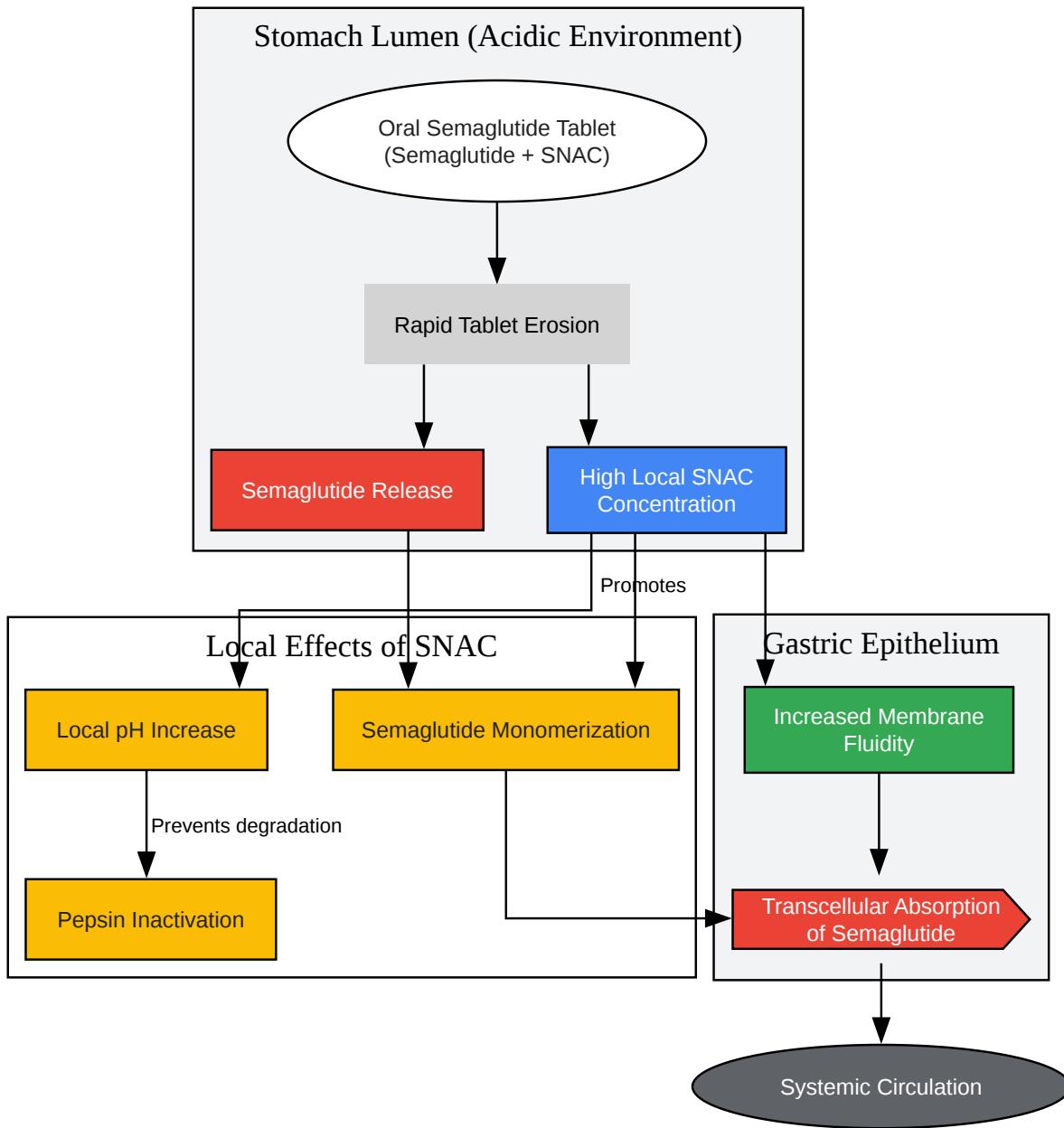
The mechanism by which SNAC enhances oral absorption has been a subject of extensive research, and the understanding has evolved over time. Two primary mechanisms have been proposed: a carrier-mediated transcellular transport and a localized gastric absorption mechanism.

The "Carrier" or "Chaperone" Mechanism

The initial hypothesis for SNAC's mechanism of action, as proposed by Emisphere, was that it acts as a "carrier" or "chaperone" for the drug molecule.

[Click to download full resolution via product page](#)

Caption: Carrier/Chaperone Mechanism of SNAC.


This model suggests the following steps:

- Non-covalent Complexation: SNAC forms a weak, non-covalent complex with the drug molecule in the gastrointestinal lumen.[1][15]
- Increased Lipophilicity: This complexation increases the lipophilicity of the drug, making it more compatible with the lipid bilayer of the intestinal epithelial cells.[1][15]

- Enhanced Transcellular Transport: The lipophilic complex is then able to more readily partition into and diffuse across the epithelial cell membrane via a transcellular route.[1][16]
- Dissociation: Once inside the cell or having passed through it, the weak association between the drug and SNAC dissociates, releasing the active drug into the systemic circulation.[1]

Gastric Absorption Mechanism (with Semaglutide)

More recent investigations, particularly those related to the development of oral semaglutide, have revealed a more nuanced mechanism that occurs primarily in the stomach.

[Click to download full resolution via product page](#)

Caption: Gastric Absorption Mechanism of SNAC with Semaglutide.

This mechanism, specific to the co-formulation of SNAC with semaglutide, involves several key actions in the stomach:

- Rapid Tablet Erosion: The tablet is designed to erode quickly in the stomach, releasing a high local concentration of both SNAC and semaglutide.[1]
- Local pH Neutralization: SNAC acts as a buffer, transiently increasing the local pH in the immediate vicinity of the tablet.[1][13][17]
- Protection from Proteolytic Degradation: This localized increase in pH inactivates pepsin, the primary proteolytic enzyme in the stomach, thereby protecting the semaglutide from degradation.[1][13][17]
- Promotion of Monomerization: SNAC is thought to promote the monomeric form of semaglutide, which is more readily absorbed than its oligomeric forms.[1][13][17]
- Increased Membrane Fluidity and Transcellular Absorption: SNAC interacts with the gastric epithelial cell membranes, transiently increasing their fluidity. This facilitates the transcellular passage of semaglutide into the systemic circulation.[1][17]

Preclinical and Clinical Data

SNAC has been evaluated in numerous preclinical and clinical studies with a variety of therapeutic agents. The following tables summarize key quantitative data from selected studies.

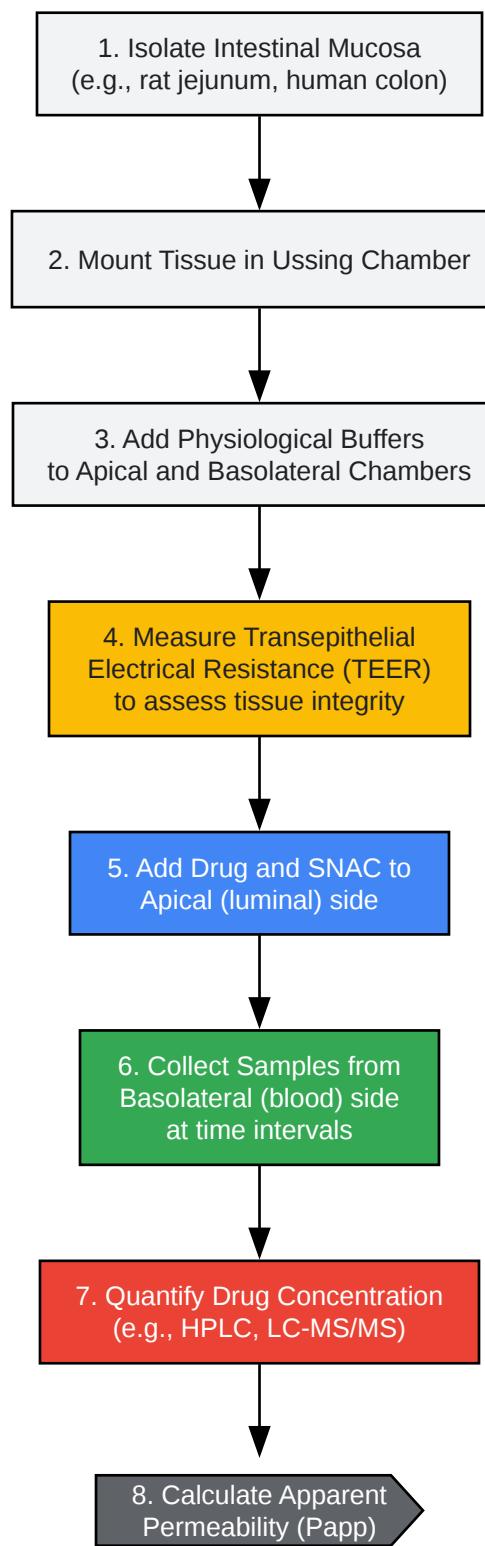
Table 1: Preclinical Studies of SNAC

Therapeutic Agent	Animal Model	SNAC Dose	Key Findings	Reference
Heparin	Rat	Not specified	SNAC increased the oral bioavailability of heparin.	[1]
Salmon Calcitonin (sCT)	Rat	Not specified	SNAC improved the intestinal permeation of sCT.	[1]
Insulin	Rat	Not specified	SNAC improved the intestinal permeation of insulin.	[1]
Cromolyn	Rat	Not specified	SNAC improved the intestinal permeation of cromolyn.	[1]
Octreotide	Rat	20 mM	SNAC significantly increased the apparent permeability (Papp) of octreotide across isolated rat intestinal mucosae.	[18] [19]
Pancreatic Kininogenase (PK)	Rat	32:1 (SNAC:PK ratio)	The cumulative permeation rate of PK across Caco-2 cells was 13.574% with SNAC,	[20]

significantly higher than control. *In vivo*, the AUC0-12h of PK was 5679.747 ng/Lh *with SNAC compared to* 4639.665 ng/Lh *without.*

Table 2: Clinical Studies of SNAC

Therapeutic Agent	Study Population	SNAC Dose	Key Findings	Reference
Vitamin B12	Vitamin B12 deficient subjects	Not specified	The SNAC-B12 co-formulation (Eligen® B12) was effective in normalizing B12 levels.	[1] [21]
Semaglutide (Oral)	Adults with Type 2 Diabetes	300 mg	The oral semaglutide tablet (14 mg semaglutide co-formulated with 300 mg SNAC) demonstrated superior reductions in HbA1c and body weight compared to placebo and active comparators in the PIONEER clinical trial program.	[1] [5] [22] [23]
Ibandronate	Not specified	Not specified	SNAC increased the absorption of ibandronate after oral administration.	[12]


Experimental Protocols

Detailed experimental protocols are often proprietary or found within the supplementary materials of published research. However, based on the literature, the following methodologies

are central to the evaluation of SNAC's effects.

In Vitro Permeability Studies (Ussing Chamber)

The Ussing chamber technique is a widely used method to study the transport of molecules across epithelial tissues.

[Click to download full resolution via product page](#)

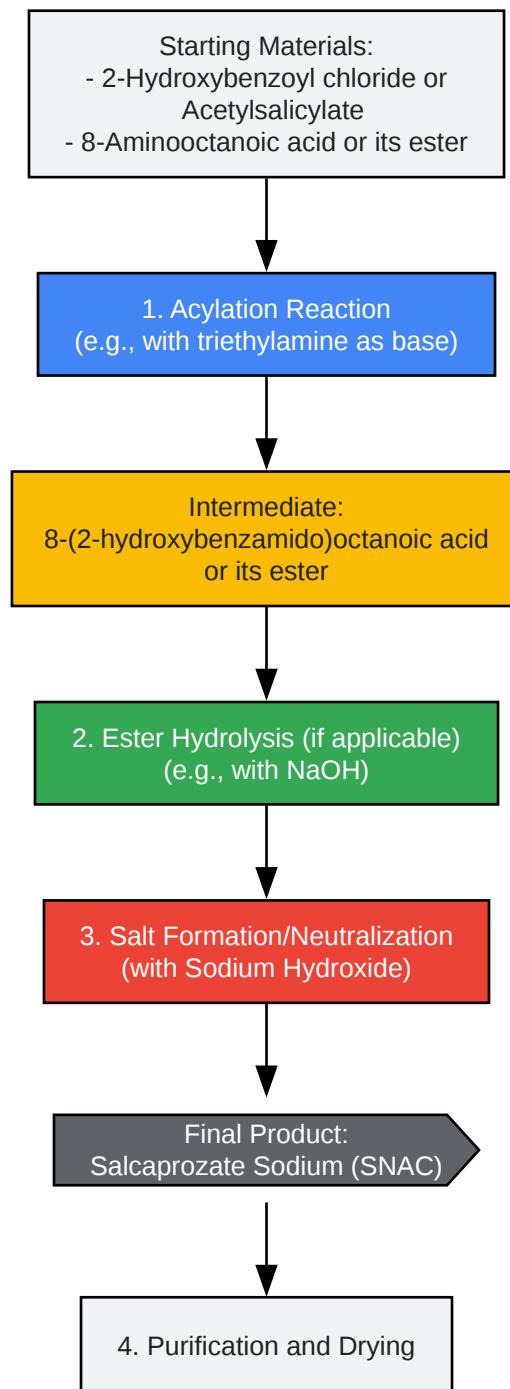
Caption: Ussing Chamber Experimental Workflow.

General Protocol:

- **Tissue Preparation:** Intestinal segments from animal models (e.g., rats) or human biopsies are excised and the mucosal layer is carefully isolated.[18][19]
- **Mounting:** The isolated mucosa is mounted between the two halves of an Ussing chamber, separating the apical (luminal) and basolateral (serosal/blood) sides.
- **Buffer Addition:** Both chambers are filled with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) and maintained at 37°C and gassed with 95% O₂/5% CO₂.
- **Tissue Integrity Measurement:** Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the epithelial barrier.
- **Dosing:** The drug of interest, with and without SNAC, is added to the apical chamber.
- **Sampling:** Aliquots are taken from the basolateral chamber at predetermined time points.
- **Analysis:** The concentration of the drug in the basolateral samples is quantified using an appropriate analytical method (e.g., HPLC, LC-MS/MS).
- **Permeability Calculation:** The apparent permeability coefficient (Papp) is calculated to determine the rate of drug transport across the mucosa.

Cell-Based Permeability Assays (Caco-2 Cells)

Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are a standard *in vitro* model for predicting intestinal drug absorption.


General Protocol:

- **Cell Culture:** Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- **Monolayer Integrity:** The integrity of the Caco-2 cell monolayer is confirmed by measuring TEER and/or the permeability of a paracellular marker like mannitol.

- Transport Studies: The culture medium in the apical chamber is replaced with a transport buffer containing the test drug with and without SNAC. The basolateral chamber contains a drug-free buffer.
- Sampling and Analysis: Samples are collected from the basolateral chamber over time and analyzed for drug concentration.
- Papp Calculation: The Papp value is calculated to assess the permeability of the drug across the cell monolayer.

Synthesis of Salcaprozate Sodium

The synthesis of SNAC can be achieved through various routes. A common approach involves the acylation of 8-aminooctanoic acid with a salicylic acid derivative.

[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for SNAC.

A representative synthesis procedure is as follows:

- Acylation: 8-aminoctanoic acid is reacted with an activated form of salicylic acid, such as acetylsalicyloyl chloride or 2-hydroxybenzoyl chloride, in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane).[7][11]
- Hydrolysis: If an ester of 8-aminoctanoic acid was used, the resulting intermediate is hydrolyzed, typically using a base like sodium hydroxide, to yield the carboxylic acid.[11]
- Salt Formation: The resulting 8-(2-hydroxybenzamido)octanoic acid is then carefully neutralized with a stoichiometric amount of sodium hydroxide in a solvent like ethanol or isopropanol to form the sodium salt, SNAC.[10][11]
- Purification: The final product is purified, for instance by crystallization, and then dried to yield SNAC as a white solid.[10][11]

Conclusion

Salcaprozate sodium (SNAC) represents a landmark achievement in the field of oral drug delivery. Its journey from a screening library to a key component of an approved oral peptide therapeutic highlights the potential of permeation enhancers to overcome the significant barriers to oral macromolecule administration. The dual mechanisms of action, involving both a general "chaperone" effect and a more specific, localized gastric effect, provide a versatile platform for the oral formulation of a wide range of challenging drug candidates. As research continues, SNAC and similar technologies are poised to play an increasingly vital role in the development of more patient-friendly and effective oral therapies for a multitude of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salcaprozate sodium - Wikipedia [en.wikipedia.org]

- 3. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists [e-enm.org]
- 7. Salcaprozate Sodium: Revolutionizing Oral Drug Delivery through Enhanced Gastrointestinal Absorption_Chemicalbook [chemicalbook.com]
- 8. bocsci.com [bocsci.com]
- 9. Salcaprozate Sodium | C15H20NNaO4 | CID 23669833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Application of Salcaprozate sodium_Chemicalbook [chemicalbook.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. What is SNAC in oral semaglutide? | Biopharma PEG [biochempeg.com]
- 14. fiercepharma.com [fiercepharma.com]
- 15. Salcaprozate Sodium (SNAC): A Multifunctional Absorption Enhancer For Oral Macromolecular Drug Delivery-www.china-sinoway.com [china-sinoway.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. arrow.tudublin.ie [arrow.tudublin.ie]
- 19. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 20. researchgate.net [researchgate.net]
- 21. Drug Delivery Development for Advanced Oral Formulations [clinicaltrialsarena.com]
- 22. Emisphere Provides Development Update on Novo Nordisk Drug Using its Eligen SNAC Carrier Technology [drug-dev.com]
- 23. Liraglutide | A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes | springermedicine.com [springermedicine.com]
- To cite this document: BenchChem. [Discovery and development of Salcaprozic acid (SNAC).]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065058#discovery-and-development-of-salcaprozic-acid-snac]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com